1-Bromo-3-ethyladamantane
Overview
Description
1-Bromo-3-ethyladamantane is an organic compound with the molecular formula C₁₂H₁₉Br. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound is characterized by the presence of a bromine atom and an ethyl group attached to the adamantane framework, making it a valuable intermediate in organic synthesis and various industrial applications .
Mechanism of Action
Target of Action
It is known to be used in proteomics research applications .
Mode of Action
It is synthesized from ethyl adamantane with a ten times excess of bromine
Result of Action
As it is used in proteomics research applications
Action Environment
It is known that the compound should be stored sealed in a dry room temperature environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethyladamantane can be synthesized through the bromination of 3-ethyladamantane. The process involves mixing 3-ethyladamantane with a tenfold excess of bromine and heating the mixture under reflux for several hours. The reaction is then quenched by pouring the mixture onto ice water, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the bromination reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-ethyladamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-ethyladamantane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products:
Substitution: Formation of various substituted adamantane derivatives.
Oxidation: Formation of 3-ethyladamantan-1-ol or 3-ethyladamantanone.
Reduction: Formation of 3-ethyladamantane.
Scientific Research Applications
1-Bromo-3-ethyladamantane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of advanced materials, including thermally stable lubricants and polymeric materials
Comparison with Similar Compounds
- 1-Bromo-3,5-dimethyladamantane
- 1-Bromo-3-methyladamantane
- 1-Bromo-3-ethyl-5-methyladamantane
Comparison: 1-Bromo-3-ethyladamantane is unique due to the presence of both a bromine atom and an ethyl group on the adamantane framework. This combination imparts distinct reactivity and steric properties compared to other similar compounds. For instance, 1-Bromo-3,5-dimethyladamantane has two methyl groups, which can influence its reactivity differently. The presence of the ethyl group in this compound provides a balance between steric hindrance and reactivity, making it a versatile intermediate in organic synthesis .
Biological Activity
1-Bromo-3-ethyladamantane, a brominated derivative of adamantane, has garnered interest due to its potential biological activities. This compound, characterized by the molecular formula C₁₂H₁₉Br, is notable for its unique structural features that influence its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
This compound can be synthesized through the bromination of 3-ethyladamantane using a tenfold excess of bromine under reflux conditions. The reaction is quenched using ice water to isolate the product. The compound's unique structure includes a bromine atom and an ethyl group attached to the adamantane framework, which contributes to its distinct biological properties.
The biological activity of this compound primarily relates to its interaction with various biomolecules. It has been identified as a potential neuroprotective agent due to its ability to block NMDA receptor channels. This mechanism is similar to that observed in other adamantane derivatives, which have shown efficacy in preventing neuronal damage associated with conditions such as cerebral ischemia and neurodegenerative diseases .
Target Interaction
The compound demonstrates significant binding affinity for the NMDA receptor, a critical component in excitatory neurotransmission and synaptic plasticity. By inhibiting this receptor, this compound may mitigate excitotoxicity—a process linked to neuronal injury during ischemic events .
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties in models of cerebral ischemia. In animal studies, administration of this compound resulted in a statistically significant reduction in neuronal damage in the CA1 region of the hippocampus following ischemic events . The protective effect was dose-dependent, with higher doses yielding greater neuroprotection.
Anticonvulsant Properties
In addition to its neuroprotective effects, studies have shown that this compound possesses anticonvulsant activity. In experiments involving electrically induced convulsions in mice, the compound demonstrated a capacity to reduce seizure incidence and severity . This suggests potential applications in treating epilepsy and other seizure disorders.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other adamantane derivatives:
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Bromine atom + ethyl group | Neuroprotective, anticonvulsant |
1-Amino-3-methyladamantane | Amino group at position 1 | NMDA receptor antagonist |
1-Bromo-3,5-dimethyladamantane | Two methyl groups + bromine | Antiviral activity against orthopoxviruses |
The presence of different functional groups significantly influences the biological activities of these compounds. For instance, while both this compound and 1-Amino-3-methyladamantane interact with NMDA receptors, their effects vary based on their specific structures.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Cerebral Ischemia Study : In a controlled experiment involving rats subjected to induced ischemia, administration of 20 mg/kg of this compound resulted in a marked reduction in neuronal damage compared to controls (p < 0.01)【2】.
- Anticonvulsant Efficacy : In another study assessing anticonvulsant properties, various doses (5 mg/kg to 50 mg/kg) were tested on mice. The results indicated that higher doses significantly reduced seizure activity【2】.
Properties
IUPAC Name |
1-bromo-3-ethyladamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Br/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUCNKWMKRZRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370802 | |
Record name | 1-bromo-3-ethyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878-61-5 | |
Record name | 1-bromo-3-ethyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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